
Dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate is a complex organic compound that has garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate typically involves multi-step reactions. One common method includes the reaction of dimethylamine with triazine derivatives under controlled conditions. The process often requires specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions may be carried out using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines are used under specific conditions, often in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can affect cellular processes such as metabolism, signal transduction, and gene expression .
Comparación Con Compuestos Similares
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent.
Dimethylamine: A simpler compound with different applications in organic synthesis.
Uniqueness: Dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate stands out due to its unique triazine ring structure, which imparts specific chemical properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not be suitable .
Propiedades
Número CAS |
71856-77-4 |
|---|---|
Fórmula molecular |
C9H12N4O4 |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
dimethyl 5-(dimethylamino)-1,2,4-triazine-3,6-dicarboxylate |
InChI |
InChI=1S/C9H12N4O4/c1-13(2)7-5(8(14)16-3)11-12-6(10-7)9(15)17-4/h1-4H3 |
Clave InChI |
WUHKZOLMGPUTLV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(N=NC(=N1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline](/img/structure/B14477449.png)
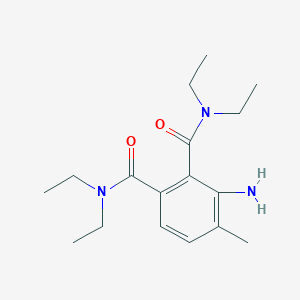

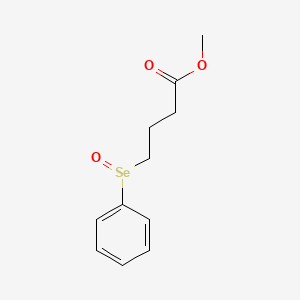
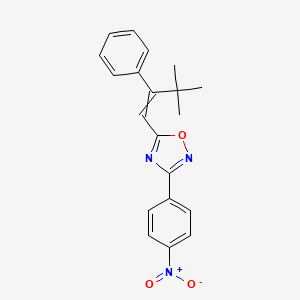

![N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide](/img/structure/B14477472.png)
![2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B14477477.png)
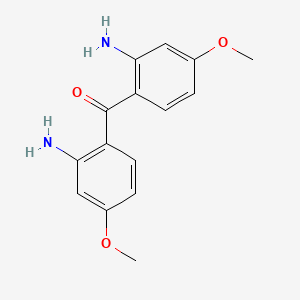
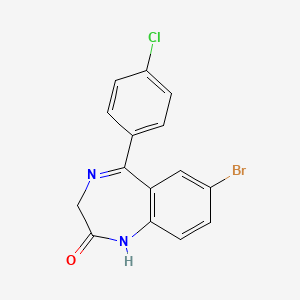
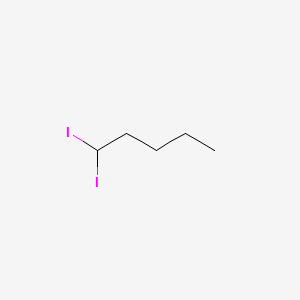
![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)
![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
